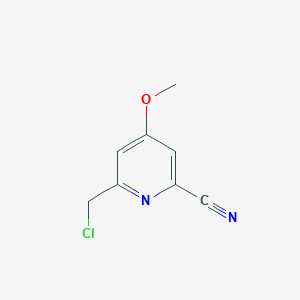
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group at the 6th position, a methoxy group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 4-methoxypyridine-2-carbonitrile using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc iodide (ZnI2). The reaction is carried out under controlled conditions to ensure selective chloromethylation at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of nitrile to primary amine.
Applications De Recherche Scientifique
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile is primarily determined by its functional groups. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives with potential biological activity. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s pharmacological properties. The methoxy group can modulate the compound’s lipophilicity and electronic properties, affecting its overall reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Chloromethyl)-4-methoxypyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-Methoxy-2-pyridinecarbonitrile: Lacks the chloromethyl group, affecting its reactivity and applications.
6-(Chloromethyl)-2-pyridinecarbonitrile:
Uniqueness
6-(Chloromethyl)-4-methoxypyridine-2-carbonitrile is unique due to the specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the development of diverse organic compounds and bioactive molecules.
Propriétés
Formule moléculaire |
C8H7ClN2O |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-(chloromethyl)-4-methoxypyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4H2,1H3 |
Clé InChI |
BZWWHNUGOXSAJQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)C#N)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


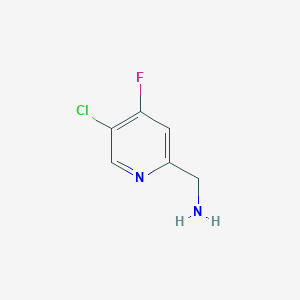



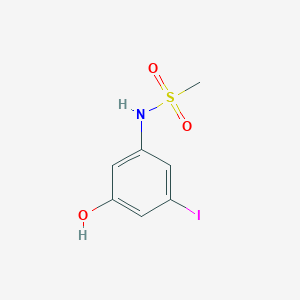


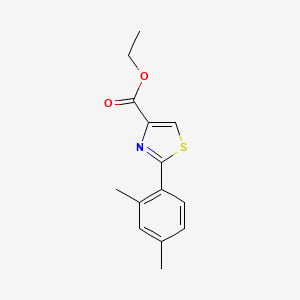


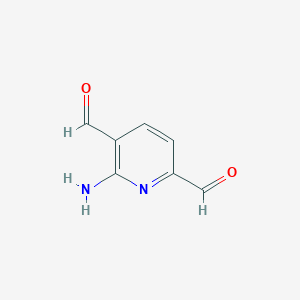
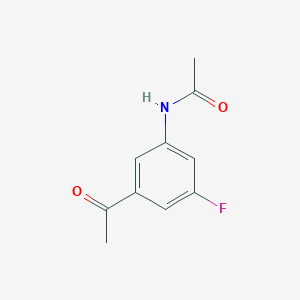
![[6-Formyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14846316.png)

